molecular formula C8H12FN3O2 B1475752 5-(4-Fluoropyrrolidin-2-yl)-3-(methoxymethyl)-1,2,4-oxadiazole CAS No. 1935329-48-8

5-(4-Fluoropyrrolidin-2-yl)-3-(methoxymethyl)-1,2,4-oxadiazole

Cat. No. B1475752
CAS RN: 1935329-48-8
M. Wt: 201.2 g/mol
InChI Key: JCIORAAYXYPIOU-UHFFFAOYSA-N
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Description

5-(4-Fluoropyrrolidin-2-yl)-3-(methoxymethyl)-1,2,4-oxadiazole (FOMO) is a heterocyclic compound that has recently become of interest in the scientific community due to its potential applications in various fields. FOMO is an oxadiazole derivative, which is a type of heterocyclic compound that is composed of nitrogen, oxygen, and carbon atoms. It is a small molecule with a molecular weight of 169.2 g/mol, and is soluble in common organic solvents such as ethanol, acetone, and acetonitrile. FOMO has been studied for its potential applications in organic synthesis, medicinal chemistry, and nanomaterials.

Scientific Research Applications

5-(4-Fluoropyrrolidin-2-yl)-3-(methoxymethyl)-1,2,4-oxadiazole has been studied for its potential applications in various fields, including organic synthesis, medicinal chemistry, and nanomaterials. In organic synthesis, 5-(4-Fluoropyrrolidin-2-yl)-3-(methoxymethyl)-1,2,4-oxadiazole can be used as a building block for the synthesis of heterocyclic compounds. In medicinal chemistry, 5-(4-Fluoropyrrolidin-2-yl)-3-(methoxymethyl)-1,2,4-oxadiazole has been studied as a potential drug candidate for the treatment of cancer, diabetes, and other diseases. In nanomaterials, 5-(4-Fluoropyrrolidin-2-yl)-3-(methoxymethyl)-1,2,4-oxadiazole can be used as a precursor for the synthesis of nanomaterials such as carbon nanotubes, graphene, and nanowires.

Mechanism of Action

5-(4-Fluoropyrrolidin-2-yl)-3-(methoxymethyl)-1,2,4-oxadiazole has been studied for its potential mechanism of action. It has been shown to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme can lead to increased levels of acetylcholine, which can have positive effects on memory and learning.
Biochemical and Physiological Effects
5-(4-Fluoropyrrolidin-2-yl)-3-(methoxymethyl)-1,2,4-oxadiazole has been studied for its potential biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory effects, as well as neuroprotective effects. It has also been shown to have anti-cancer effects, as it has been shown to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

5-(4-Fluoropyrrolidin-2-yl)-3-(methoxymethyl)-1,2,4-oxadiazole has several advantages for laboratory experiments. It is a small molecule, which makes it easy to synthesize and purify. It is also soluble in common organic solvents, which makes it easy to work with. However, 5-(4-Fluoropyrrolidin-2-yl)-3-(methoxymethyl)-1,2,4-oxadiazole also has some limitations. It is a relatively new compound, so not much is known about its toxicity or potential side effects. Additionally, it is a heterocyclic compound, which makes it difficult to purify and can lead to unwanted byproducts.

Future Directions

The potential applications of 5-(4-Fluoropyrrolidin-2-yl)-3-(methoxymethyl)-1,2,4-oxadiazole are vast, and there are many future directions that can be explored. These include further research into its mechanism of action and effects on biochemical and physiological processes, as well as its potential applications in organic synthesis, medicinal chemistry, and nanomaterials. Additionally, more research is needed to understand its toxicity and potential side effects, as well as its potential applications in drug delivery systems.

properties

IUPAC Name

5-(4-fluoropyrrolidin-2-yl)-3-(methoxymethyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12FN3O2/c1-13-4-7-11-8(14-12-7)6-2-5(9)3-10-6/h5-6,10H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCIORAAYXYPIOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NOC(=N1)C2CC(CN2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Fluoropyrrolidin-2-yl)-3-(methoxymethyl)-1,2,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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